molecular formula C6H12ClN3S B2625931 2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride CAS No. 1185438-89-4

2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride

Cat. No. B2625931
CAS RN: 1185438-89-4
M. Wt: 193.69
InChI Key: AWMVJBCKJGGHCN-UHFFFAOYSA-N
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Description

“2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride” is a chemical compound with the empirical formula C6H12ClN3S and a molecular weight of 193.70 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is NCCSC1=NC=CN1C.[H]Cl . The InChI key is AWMVJBCKJGGHCN-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives exhibit promising antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the imidazole ring and evaluated their efficacy against bacterial pathogens, including Mycobacterium tuberculosis .

Anti-Inflammatory Effects

Certain imidazole derivatives demonstrate anti-inflammatory activity. These compounds may modulate inflammatory pathways and offer potential therapeutic benefits in conditions associated with inflammation .

Antitumor Properties

Studies have explored the antitumor effects of imidazole-containing compounds. These derivatives may interfere with cancer cell growth, making them interesting candidates for further investigation in oncology research .

Antidiabetic Potential

Imidazole-based molecules have been investigated for their antidiabetic properties. Their mechanisms of action may involve glucose regulation or insulin sensitivity .

Antiviral Activity

Some imidazole derivatives exhibit antiviral effects. Researchers have studied their potential against various viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV) .

Antioxidant Properties

The imidazole ring contributes to antioxidant activity. These compounds may scavenge free radicals and protect cells from oxidative damage .

Anti-Amoebic Effects

Imidazole derivatives have been explored for their anti-amoebic properties. They may inhibit the growth of protozoan parasites, making them relevant in parasitology research .

Antifungal Activity

Certain imidazole-containing compounds exhibit antifungal effects. They may be effective against fungal pathogens and find applications in treating fungal infections .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S.ClH/c1-9-4-3-8-6(9)10-5-2-7;/h3-4H,2,5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMVJBCKJGGHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride

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